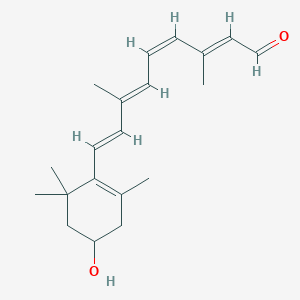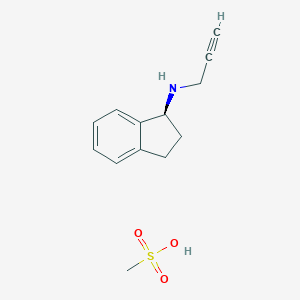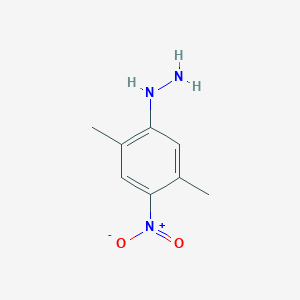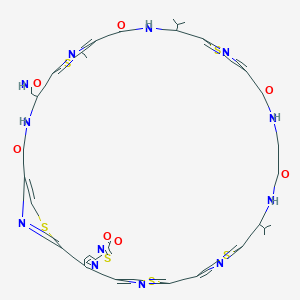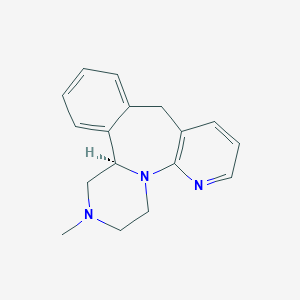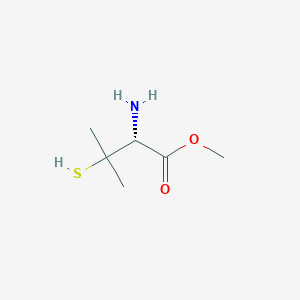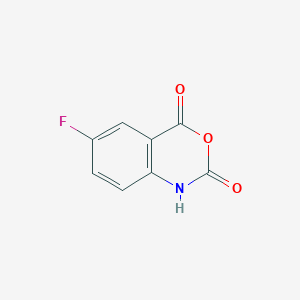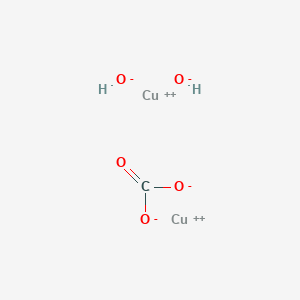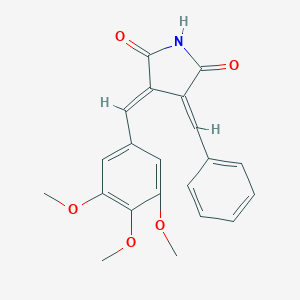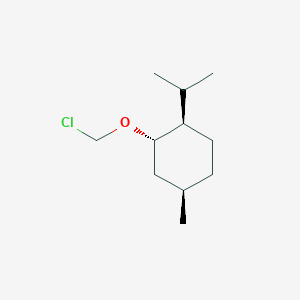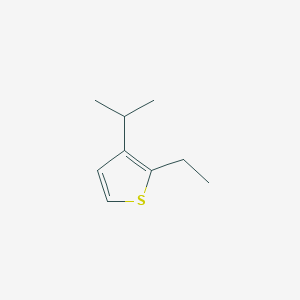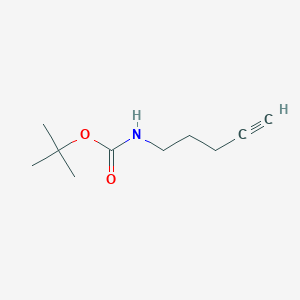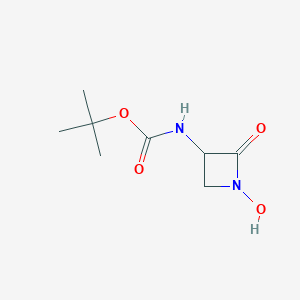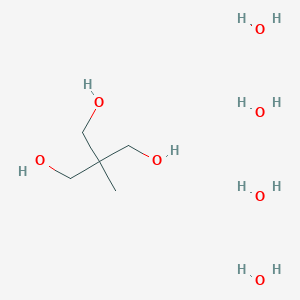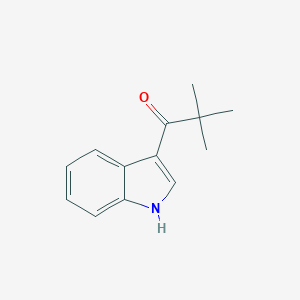
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one, also known as 3,3'-Diindolylmethane (DIM), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained attention in recent years due to its potential health benefits, particularly in cancer prevention and treatment. In
Wirkmechanismus
The mechanism of action of 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one is not fully understood. However, it is believed to work through multiple pathways. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of enzymes involved in the metabolism of estrogen, which can lead to a decrease in the risk of hormone-dependent cancers. In addition, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. It also modulates the immune system by increasing the production of natural killer cells and T cells. In addition, it has been found to have a positive effect on lipid metabolism by reducing the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one in lab experiments is its natural origin, which makes it a safe and non-toxic compound. It is also relatively easy to synthesize, which makes it accessible for research. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
For research include its potential in treating neurological disorders, enhancing athletic performance, and optimizing its use in cancer prevention and treatment.
Synthesemethoden
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of indole-3-carbinol (I3C) with hydrochloric acid. I3C can be extracted from cruciferous vegetables such as broccoli, cauliflower, and cabbage. The reaction produces 1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one'-Diindolylmethane (DIM) as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one has been extensively studied for its potential health benefits. It has been shown to have anti-cancer properties, particularly in breast, prostate, and colon cancer. In addition, it has been found to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
69622-35-1 |
|---|---|
Produktname |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
Molekularformel |
C13H15NO |
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3 |
InChI-Schlüssel |
VNFDWGPTVLIUMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



